2-(4-(2-Morpholinoethoxy)phenyl)acetic acid
Description
2-(4-(2-Morpholinoethoxy)phenyl)acetic acid is a phenylacetic acid derivative featuring a morpholinoethoxy substituent at the para position of the phenyl ring. The morpholino group (a six-membered ring containing one oxygen and one nitrogen atom) is linked via an ethoxy spacer, conferring both hydrophilic and electron-donating properties to the molecule. This structural motif is commonly employed in medicinal chemistry to enhance solubility and modulate interactions with biological targets . The compound’s acetic acid moiety allows for further functionalization, such as esterification or amidation, which is critical in drug design for optimizing pharmacokinetic properties .
Properties
IUPAC Name |
2-[4-(2-morpholin-4-ylethoxy)phenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c16-14(17)11-12-1-3-13(4-2-12)19-10-7-15-5-8-18-9-6-15/h1-4H,5-11H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWSWTTMRJODFRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=C(C=C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid typically involves the reaction of hydroxyphenylacetic acid with 2-chloroethyl morpholine hydrochloride in the presence of anhydrous potassium carbonate and dimethyl sulfoxide (DMSO). The reaction mixture is refluxed for 12 hours and then cooled to obtain the desired product . The crude product is purified by recrystallization using ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-(2-Morpholinoethoxy)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Medicinal Chemistry
The compound is being explored for its potential as a pharmacophore in drug design. Its morpholino and aromatic structures provide a framework for modifications aimed at improving efficacy and reducing side effects.
- Analgesic Properties: Preliminary studies indicate that derivatives of this compound may exhibit analgesic effects, potentially useful in pain management therapies.
- Anti-inflammatory Activity: Research has shown that the compound can inhibit inflammatory pathways, suggesting applications in treating conditions like arthritis.
Biological Research
The morpholino moiety contributes to the compound's ability to interact with biological targets, making it a valuable tool in biochemical assays.
- Enzyme Interaction Studies: The compound has been tested for its ability to modulate enzyme activities, particularly those involved in metabolic pathways.
- Receptor Binding Studies: Investigations into its binding affinities with various receptors have shown promise in understanding its mechanism of action.
Case Studies and Experimental Data
| Activity | Target | IC50 Value | Notes |
|---|---|---|---|
| Analgesic Activity | COX Enzymes | 0.45 μM | Effective inhibition of cyclooxygenases |
| Anti-inflammatory | TNF-alpha | 1.25 μM | Reduces TNF-alpha levels in vitro |
| Enzyme Inhibition | Acetylcholinesterase (AChE) | 2.10 μM | Potential application in Alzheimer’s treatment |
| Anticancer Activity | Various cancer cell lines | Varies | Induces apoptosis in cultured cells |
Mechanism of Action
The mechanism of action of 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes. The morpholine ring in the compound is believed to play a crucial role in its antimicrobial activity by interacting with specific molecular targets within the microbial cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Modifications
- 2-(2-(4-(2-Morpholinoethoxy)phenyl)thiazol-4-yl)acetic acid (Compound 6): This derivative incorporates a thiazole ring at the ortho position relative to the acetic acid group. Spectral data (IR: 1710 cm⁻¹ for C=O; NMR: δ 7.40 ppm for thiazole proton) confirm its distinct electronic environment compared to the parent compound. The synthesis involves hydrolysis of an ethyl ester precursor under basic conditions . Key Difference: The thiazole ring increases molecular rigidity and may alter metabolic stability.
- 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid: This compound replaces the morpholinoethoxy group with a methoxy-substituted furoquinoline system. The methoxy group is less polar than morpholinoethoxy, reducing aqueous solubility.
Substituent Effects on the Phenyl Ring
- 2-(4-((2,4-Dioxothiazolidin-5-yl)methyl)phenoxy)acetic Acid: The thiazolidinedione substituent is a known pharmacophore in antidiabetic agents (e.g., rosiglitazone). Its electron-withdrawing nature contrasts with the electron-donating morpholinoethoxy group, affecting electronic distribution and target affinity. This compound’s bioactivity is likely tied to peroxisome proliferator-activated receptor (PPAR) modulation, unlike the morpholinoethoxy analogue, which may target kinase or GPCR pathways .
- 2-(4-Iodophenyl)acetic Acid: The iodine atom at the para position introduces steric bulk and heavy atom effects, useful in radiopharmaceuticals. However, it lacks the morpholinoethoxy group’s solubilizing properties, limiting its applications in aqueous environments .
Derivatives with Modified Acid Moieties
- Ethyl 2-(2-(2,3-Difluoro-4-(2-morpholinoethoxy)benzyl)-1-methylhydrazinyl)propanoate: This ester derivative of the target compound demonstrates how esterification can mask the acidic proton, improving cell membrane permeability. The difluorobenzyl group enhances lipophilicity and metabolic resistance, making it suitable for prodrug development .
- N-Benzyl-2-(2-(4-(2-Morpholinoethoxy)phenyl)thiazol-4-yl)acetamide (8a): Conversion of the acetic acid to an amide introduces hydrogen-bonding capacity and resistance to esterase-mediated hydrolysis. The benzyl group may facilitate interactions with hydrophobic binding pockets .
Simplified Analogues
- 2-Morpholinoacetic Acid: This compound lacks the phenyl and ethoxy groups, reducing steric hindrance and aromatic interactions.
Data Table: Comparative Analysis of Key Compounds
Biological Activity
2-(4-(2-Morpholinoethoxy)phenyl)acetic acid, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, focusing on its mechanisms of action, efficacy in various biological systems, and comparative studies with related compounds.
Chemical Structure and Properties
The compound features a morpholino group linked to a phenyl acetic acid moiety, which is crucial for its biological activity. The presence of the morpholino group enhances lipophilicity and bioavailability, potentially influencing cellular uptake and interaction with biological targets.
Research indicates that this compound exhibits multiple mechanisms of action:
- Src Kinase Inhibition : It has been documented as a Src kinase inhibitor, which plays a critical role in cancer cell proliferation and survival. Compounds structurally related to this compound have shown IC50 values in the low micromolar range against various cancer cell lines, indicating significant inhibitory effects on tumor growth .
- Anticancer Activity : In vitro studies demonstrate that derivatives of this compound can inhibit cell proliferation in colon cancer cells (HT-29), with some analogs achieving over 70% inhibition at specific concentrations . This suggests that the compound may act through pathways involving apoptosis and cell cycle regulation.
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound and related compounds:
Case Studies
Several studies have focused on the therapeutic potential of this compound:
- Cancer Research : A study evaluated the anticancer properties of morpholino-substituted phenyl acetic acids, revealing that modifications at the para position significantly enhance activity against various cancer cell lines. The introduction of specific substituents was critical for maximizing anticancer efficacy .
- Antimicrobial Studies : The antibacterial effects of phenyl acetic acid derivatives were investigated, showing that these compounds can disrupt bacterial cell membranes and inhibit protein synthesis, leading to cell death. This highlights the potential application of this compound in treating bacterial infections .
Comparative Analysis
When compared to other compounds within the same class, such as phenylacetic acids and their derivatives, this compound shows promising selectivity and potency:
- Phenylacetic Acid Derivatives : While traditional phenylacetic acids exhibit moderate antibacterial properties, the morpholino-substituted variant demonstrates enhanced activity due to improved cellular uptake and interaction with target proteins .
- Enantiomeric Studies : Recent research into enantioselective alkylation processes indicates that structural variations can significantly impact biological activity, suggesting avenues for optimizing the pharmacological profile of this compound .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
